5-isobutyl-6-methyl-2,3-dihydropyrazine 5-isobutyl-6-methyl-2,3-dihydropyrazine
Brand Name: Vulcanchem
CAS No.: 15986-97-7
VCID: VC21074001
InChI: InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3
SMILES: CC1=NCCN=C1CC(C)C
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

5-isobutyl-6-methyl-2,3-dihydropyrazine

CAS No.: 15986-97-7

Cat. No.: VC21074001

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

5-isobutyl-6-methyl-2,3-dihydropyrazine - 15986-97-7

Specification

CAS No. 15986-97-7
Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name 5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
Standard InChI InChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3
Standard InChI Key VQJLOJIVKFBJCA-UHFFFAOYSA-N
SMILES CC1=NCCN=C1CC(C)C
Canonical SMILES CC1=NCCN=C1CC(C)C

Introduction

Basic Identification and Structural Properties

5-Isobutyl-6-methyl-2,3-dihydropyrazine is a partially reduced pyrazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The compound features an isobutyl substituent at position 5 and a methyl group at position 6, with positions 2 and 3 being saturated (lacking double bonds) . This partial saturation differentiates it from fully aromatic pyrazine analogs and significantly influences its chemical behavior and reactivity patterns.

Molecular Identity and Classification

The compound possesses the following key identifiers:

Table 1: Basic Identification Parameters of 5-Isobutyl-6-methyl-2,3-dihydropyrazine

ParameterValue
Chemical FormulaC₉H₁₆N₂
CAS Registry Number15986-97-7
IUPAC Name5-methyl-6-(2-methylpropyl)-2,3-dihydropyrazine
Molecular Weight152.24 g/mol
Standard InChIInChI=1S/C9H16N2/c1-7(2)6-9-8(3)10-4-5-11-9/h7H,4-6H2,1-3H3
Standard InChIKeyVQJLOJIVKFBJCA-UHFFFAOYSA-N
SMILES NotationCC1=NCCN=C1CC(C)C
PubChem Compound ID13416503

This heterocyclic compound belongs to the dihydropyrazine family, characterized by a partially saturated pyrazine core structure. The compound is also known by several synonym names including 2-methyl-3-(2-methyl-propyl)-5,6-dihydro-pyrazine, 2-isobutyl-3-methyl-5,6-dihydropyrazine, and 2-methyl-3-(2-methylpropyl)-5,6-dihydropyrazine .

Physical and Chemical Properties

Spectroscopic Characteristics

The spectroscopic profile of 5-isobutyl-6-methyl-2,3-dihydropyrazine is expected to show distinctive patterns:

  • ¹H NMR Spectroscopy: Characteristic signals would include the methyl protons of the isobutyl group (approximately δ 0.9-1.0 ppm), the methine proton of the isobutyl group (δ 1.8-2.0 ppm), the methylene protons adjacent to the ring (δ 2.3-2.5 ppm), the ring methylene protons at positions 2 and 3 (δ 3.2-3.5 ppm), and the methyl group at position 6 (δ 1.9-2.1 ppm).

  • ¹³C NMR Spectroscopy: Expected to show signals for the imine carbons (C=N) at approximately δ 160-170 ppm, while the saturated carbon atoms at positions 2 and 3 would appear at approximately δ 40-50 ppm.

  • Mass Spectrometry: The molecular ion peak would appear at m/z 152, with fragmentation patterns likely showing loss of the isobutyl group and ring fragmentation.

Chemical Reactivity

The partially reduced nature of 5-isobutyl-6-methyl-2,3-dihydropyrazine influences its chemical behavior, making it generally more reactive than fully aromatic pyrazine analogs.

Oxidation Reactions

One of the most characteristic reactions of dihydropyrazines is their oxidation to form fully aromatic pyrazines. 5-Isobutyl-6-methyl-2,3-dihydropyrazine can undergo oxidation to form 5-isobutyl-6-methylpyrazine under various conditions:

  • Aerial Oxidation: Slow oxidation can occur upon exposure to air, especially in the presence of light or elevated temperatures.

  • Chemical Oxidation: Oxidizing agents such as MnO₂, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), or hydrogen peroxide can facilitate the conversion to the aromatic pyrazine .

Nucleophilic Addition

The C=N bonds in 5-isobutyl-6-methyl-2,3-dihydropyrazine are susceptible to nucleophilic addition reactions, leading to further functionalized derivatives. Nucleophiles such as hydride donors, organometallic reagents, or amines can add to the imine carbons.

Ring Transformation Reactions

Under certain conditions, 5-isobutyl-6-methyl-2,3-dihydropyrazine may undergo ring transformation reactions:

  • Ring Expansion: Treatment with certain reagents may lead to ring expansion to form seven-membered heterocycles.

  • Ring Opening: Hydrolysis under acidic conditions can lead to ring opening, forming acyclic diamino compounds.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds provides valuable insights into the distinctive properties of 5-isobutyl-6-methyl-2,3-dihydropyrazine.

Table 3: Comparison of 5-Isobutyl-6-methyl-2,3-dihydropyrazine with Related Compounds

CompoundMolecular FormulaStructural DifferencesKey Property Distinctions
5-Isobutyl-6-methyl-2,3-dihydropyrazineC₉H₁₆N₂Partially reduced pyrazine ring with isobutyl and methyl substituentsHigher reactivity at C=N bonds, potential for diverse transformations
5-Isobutyl-2,3-dimethylpyrazineC₁₀H₁₆N₂Fully aromatic pyrazine with isobutyl and two methyl substituentsMore stable, less reactive toward nucleophiles, significant flavor properties
5-Isobutyl-3-methyl-2-methoxypyrazineC₁₀H₁₆N₂OFully aromatic pyrazine with isobutyl, methyl, and methoxy substituentsProminent aroma compound, contributes to vegetal and bell pepper notes in wines
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazineC₉H₁₆N₂Isopropyl instead of isobutyl substituentSimilar reactivity but likely different steric properties and biological activity

Structural Relationships

The structural relationships between 5-isobutyl-6-methyl-2,3-dihydropyrazine and its fully aromatic analogs offer insights into the chemical evolution of these compounds:

  • Oxidation Pathway: 5-Isobutyl-6-methyl-2,3-dihydropyrazine can be considered a synthetic precursor or metabolic intermediate to fully aromatic pyrazines.

  • Substitution Effects: The position and nature of substituents significantly influence the chemical and biological properties of these compounds. The isobutyl group, in particular, confers specific steric and electronic effects that distinguish these compounds from related pyrazines with different alkyl substituents.

Future Research Directions

Several research avenues remain unexplored for 5-isobutyl-6-methyl-2,3-dihydropyrazine:

Comprehensive Physical Characterization

Detailed physical property data (melting point, boiling point, solubility parameters, spectroscopic profiles) are needed to fully characterize this compound .

Optimized Synthetic Methodologies

Development of efficient, scalable, and stereoselective synthetic routes would enhance access to this compound for further studies.

Biological Activity Screening

Systematic evaluation of potential biological activities, including antimicrobial, antioxidant, and other pharmacological properties.

Structure-Activity Relationship Studies

Comparative studies with structurally related compounds to establish structure-activity relationships in various applications.

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